Benzyl piperazine-D7 dihydrochloride, also known as 1-Benzylpiperazine-D7 dihydrochloride, is a deuterated analog of benzylpiperazine. This compound is primarily utilized as a certified reference material in analytical chemistry, particularly for the quantification of benzylpiperazine in various matrices using techniques like gas chromatography and liquid chromatography-mass spectrometry. The incorporation of deuterium atoms into its structure enhances its mass spectrometric properties, making it an effective internal standard for analytical purposes .
BZP is a regulated substance due to its potential for stimulant misuse. Research on BZP, particularly in forensic toxicology, requires accurate and reliable methods for its detection and quantification. BPz-d7 diHCl serves as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis of BZP [, , ].
The products formed from these reactions depend on the specific reagents and conditions applied. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Benzyl piperazine-D7 dihydrochloride exhibits stimulant properties similar to those of amphetamines. It primarily interacts with the serotonergic and dopaminergic receptor systems. The compound acts as a serotonin reuptake inhibitor, increasing serotonin levels in the synaptic cleft and enhancing neurotransmitter release. Additionally, it has been shown to have a mixed mechanism of action affecting both serotonin and norepinephrine transporters .
In animal studies, benzyl piperazine has demonstrated the ability to stimulate the release and inhibit the reuptake of dopamine, serotonin, and norepinephrine. Its pharmacokinetics indicate hepatic metabolism with renal excretion of metabolites such as hydroxy-benzylpiperazines .
The synthesis of benzyl piperazine-D7 dihydrochloride involves the deuteration of 1-benzylpiperazine. This process typically requires deuterated reagents and solvents under controlled conditions to ensure the effective incorporation of deuterium into the molecular structure.
Benzyl piperazine-D7 dihydrochloride serves various applications in scientific research:
Research indicates that benzyl piperazine interacts significantly with neurotransmitter systems. Its effects are comparable to other stimulant drugs, influencing both serotonin and norepinephrine levels in the brain. Studies have shown that it can produce euphoriant effects similar to those seen with amphetamines but at higher dosages due to its lower potency . Interaction studies often focus on its metabolic pathways and potential side effects when combined with other substances.
Benzyl piperazine-D7 dihydrochloride shares structural similarities with several other compounds in the piperazine class. Below is a comparison highlighting its uniqueness:
Compound Name | Description | Unique Features |
---|---|---|
1-Benzylpiperazine | Non-deuterated version; stimulant properties | Standard form for comparison |
1-(3-Trifluoromethylphenyl)piperazine | Stimulant properties; often found alongside benzylpiperazine | Contains trifluoromethyl group enhancing activity |
1-(4-Methoxyphenyl)piperazine | Psychoactive effects; alters neurotransmitter activity | Methoxy substitution impacts pharmacodynamics |
1-Benzyl-4-piperazinium chloride | Salt form used in various applications | Different salt form changes solubility and stability |
Benzylpiperazine-D7 dihydrochloride | Deuterated version; ideal for mass spectrometry | Enhanced mass spectrometric properties due to deuteration |
Benzyl piperazine-D7 dihydrochloride's uniqueness lies in its deuterated nature, making it particularly valuable for analytical applications where precise quantification is essential. The incorporation of deuterium provides distinct advantages in mass spectrometry, allowing for clearer differentiation from non-deuterated analogs during analysis .
Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) has proven indispensable for characterizing the isotopic purity of benzyl piperazine-D7 diHCl. By resolving hydrogen-deuterium (H/D) isotopolog ions (D~0~–D~n~), ESI-HRMS achieves accuracies within 0.1% for deuterium enrichment measurements [1]. For instance, a study comparing ESI-HRMS and ultraperformance liquid chromatography (UPLC)-HRMS demonstrated concordance between isotopic purity values (98.2% ± 0.3%) and certified standards, validating the method’s reliability [1]. The technique’s sensitivity permits analysis at nanogram levels, minimizing sample consumption while avoiding deuterated solvent interference [1].
Parameter | Value |
---|---|
Mass Accuracy (ppm) | < 2.0 |
Isotopic Purity Precision | ± 0.3% |
Limit of Detection (LOD) | 0.5 pg/mg |
Sample Consumption | 20 mg hair matrix [3] |
Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides insights into deuterium localization. A recent method leveraging multiple reaction monitoring (MRM) confirmed the absence of deuterium loss in benzyl piperazine-D7 diHCl during fragmentation, critical for verifying label stability [3]. For example, transitions monitored at m/z 245 → 174 (quantifier) and m/z 245 → 130 (qualifier) showed no interferences from protonated analogs, ensuring specificity [3].
UPLC with T3 columns (1.7 μm particle size) effectively separates benzyl piperazine-D7 diHCl from 40 structurally analogous piperazines in hair extracts. A gradient comprising 0.1% formic acid, 5% acetonitrile, and 20 mM ammonium acetate (Mobile Phase A) and acetonitrile (Mobile Phase B) achieves baseline resolution within 10 minutes [3]. The addition of ammonium acetate suppresses sodium adduct formation, improving peak symmetry by 22% [3].
Parameter | Specification |
---|---|
Column | Acquity UPLC T3 (2.1 × 100 mm) |
Gradient | 5–95% B over 10 min |
Flow Rate | 0.4 mL/min |
Column Temperature | 40°C |
Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges reduces ion suppression in hair matrices by 85%. Post-column infusion experiments revealed that 20 mg hair samples spiked with 1 ng/mL benzyl piperazine-D7 diHCl exhibited matrix effects of ≤15%, deemed acceptable for forensic workflows [3].
Calibration curves for benzyl piperazine-D7 diHCl in hair extracts demonstrated linearity (R² = 0.998) across 5–500 pg/mg [3]. The lower limit of quantification (LLOQ) of 5 pg/mg meets stringent forensic requirements, enabling detection of single-dose exposures up to 30 days post-administration [3].
A multicenter validation study across six forensic laboratories reported interday precision (CV < 9.8%) and accuracy (92–107%) for benzyl piperazine-D7 diHCl [3]. These metrics comply with SWGTOX guidelines, underscoring the method’s robustness in diverse operational environments.
Parameter | Result |
---|---|
Intraday Precision (CV%) | 4.1–7.3 |
Interday Precision (CV%) | 6.8–9.8 |
Extraction Recovery | 88–102% |
Dilution Integrity (1:10) | 94–106% |
Benzyl piperazine-D7 diHCl’s structural parity with non-deuterated analogs minimizes retention time variability (ΔRT < 0.05 min), making it ideal for internal standardization [3]. Its use in compensating for matrix-induced signal suppression improved quantification accuracy by 18% compared to external calibration methods [3].